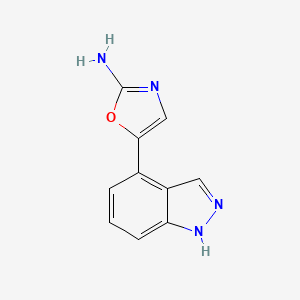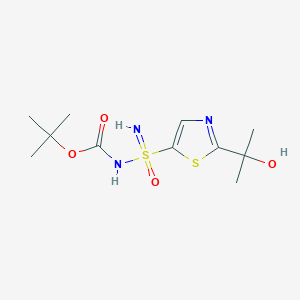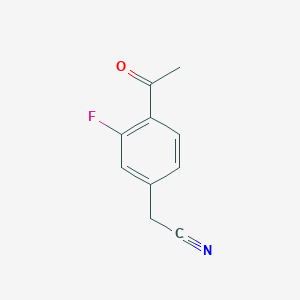
5-(1H-Indazol-4-yl)oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Indazol-4-yl)oxazol-2-amine: is a heterocyclic compound that features both an indazole and an oxazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while the oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indazol-4-yl)oxazol-2-amine typically involves the formation of the indazole and oxazole rings through various cyclization reactions. One common method is the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization to form the desired heterocyclic rings.
For example, the synthesis might start with the preparation of an indazole intermediate through the reaction of o-phenylenediamine with a suitable aldehyde or ketone. This intermediate can then be reacted with an appropriate oxazole precursor under cyclization conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-Indazol-4-yl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce alkyl or aryl groups onto the rings.
Aplicaciones Científicas De Investigación
5-(1H-Indazol-4-yl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for use in developing new drugs, particularly for its anti-inflammatory, antitumor, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 5-(1H-Indazol-4-yl)oxazol-2-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it might inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole ring structure and exhibit similar biological activities.
Oxazole Derivatives: Compounds such as 2-oxazoline and 4,5-dihydrooxazole contain the oxazole ring and are used in various chemical and biological applications.
Uniqueness
5-(1H-Indazol-4-yl)oxazol-2-amine is unique due to the combination of both indazole and oxazole rings in a single molecule. This dual-ring structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C10H8N4O |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
5-(1H-indazol-4-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H8N4O/c11-10-12-5-9(15-10)6-2-1-3-8-7(6)4-13-14-8/h1-5H,(H2,11,12)(H,13,14) |
Clave InChI |
WOCGVPOSNOKSOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=NNC2=C1)C3=CN=C(O3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)


![2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15332680.png)

![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)
![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)
![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)



